![molecular formula C16H12Cl2N2O4S B122479 2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 157921-81-8](/img/structure/B122479.png)
2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid, commonly known as Dicamba, is a synthetic herbicide that belongs to the benzoic acid family. It was first introduced in the 1960s and has been widely used in agriculture to control broadleaf weeds in crops such as soybeans, corn, and wheat. Dicamba has become a popular herbicide due to its effectiveness in controlling weeds and its low toxicity to humans and animals.
Wirkmechanismus
Dicamba works by disrupting the growth and development of plants. It is absorbed by the plant through the leaves and stems and translocated to the growing points of the plant, where it interferes with the plant's normal growth processes. Dicamba works by mimicking the action of the plant hormone auxin, which is involved in regulating plant growth and development. By disrupting auxin signaling, Dicamba causes abnormal growth and development in plants, leading to their eventual death.
Biochemische Und Physiologische Effekte
Dicamba has been shown to have low toxicity to humans and animals. However, exposure to Dicamba can cause skin and eye irritation, as well as respiratory problems. In plants, Dicamba can cause a range of physiological effects, including stunting, leaf curling, and abnormal growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dicamba in lab experiments is that it is a highly effective herbicide, making it useful for studying plant growth and development. However, one limitation is that Dicamba can be difficult to work with due to its volatility and potential for off-target effects.
Zukünftige Richtungen
There are several areas of future research for Dicamba. One area is the development of new formulations of Dicamba that are less volatile and have fewer off-target effects. Another area is the study of Dicamba's potential use in cancer treatment, which could lead to the development of new cancer therapies. Additionally, research could be done on the long-term effects of Dicamba use in agriculture, including its impact on soil health and biodiversity.
Synthesemethoden
The synthesis of Dicamba involves several steps, starting with the reaction of 2,4-dichlorophenol with acetic anhydride to form 2,4-dichlorophenyl acetate. The resulting compound is then reacted with thiosemicarbazide to form 2,4-dichlorophenyl thiosemicarbazide. The final step involves the reaction of 2,4-dichlorophenyl thiosemicarbazide with 2-chlorobenzoic acid to form Dicamba.
Wissenschaftliche Forschungsanwendungen
Dicamba has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective in controlling a wide range of broadleaf weeds, including glyphosate-resistant weeds. In addition to its use in agriculture, Dicamba has also been studied for its potential use in cancer treatment. Studies have shown that Dicamba can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Eigenschaften
CAS-Nummer |
157921-81-8 |
|---|---|
Produktname |
2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid |
Molekularformel |
C16H12Cl2N2O4S |
Molekulargewicht |
399.2 g/mol |
IUPAC-Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Cl2N2O4S/c17-9-5-6-13(11(18)7-9)24-8-14(21)20-16(25)19-12-4-2-1-3-10(12)15(22)23/h1-7H,8H2,(H,22,23)(H2,19,20,21,25) |
InChI-Schlüssel |
VPQLHFWULQZRNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



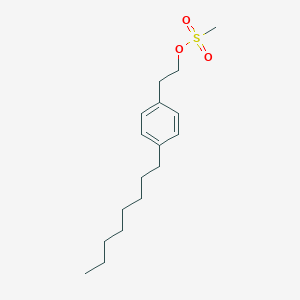


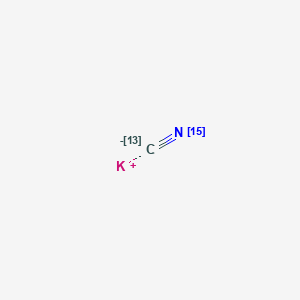





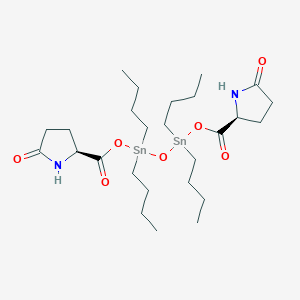

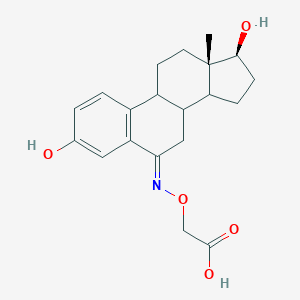
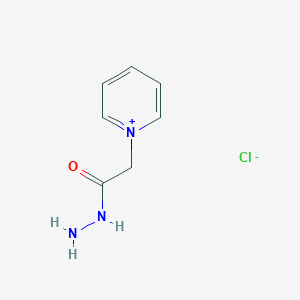
![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)